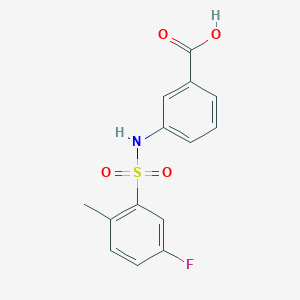

3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid is a compound that can be associated with the family of benzenesulfonamides, which are known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides is represented, and they are often explored for their potential as inhibitors of enzymes like cyclooxygenases and carbonic anhydrases due to the presence of the sulfonamide group and the influence of fluorine substitution on biological activity .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzene ring, which can significantly affect the biological activity of the compounds. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . This suggests that the synthesis of 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid would likely involve careful consideration of the placement of the fluorine atom to achieve the desired biological effects.

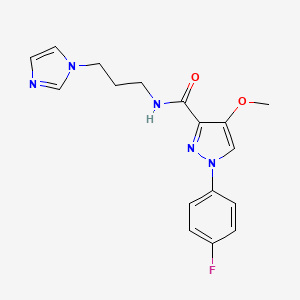

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, particularly those with fluorine substitutions, is crucial for their binding potency. Fluorinated benzenesulfonamides have been found to possess higher binding potency than non-fluorinated compounds, indicating that the presence of fluorine atoms can enhance the interaction with target enzymes . The specific arrangement of substituents on the benzenesulfonamide core is likely to influence the binding affinity and selectivity of 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including interactions with enzymes where they act as inhibitors. The fluorine atom's electronegativity and small size can affect the reactivity of the molecule, potentially leading to selective inhibition of certain enzymes . The chemical reactivity of 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid would be expected to be influenced by the fluorine substitution, which could be exploited in the design of selective enzyme inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and plasma protein binding, are important for their pharmacokinetic profile. For example, the presence of a fluorine atom can affect the lipophilicity of the molecule, which in turn can influence its absorption and distribution in the body . The metabolic fate of similar compounds has shown that they can be well absorbed, extensively excreted, and highly bound in plasma, with various metabolites being identified . These properties would need to be characterized for 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid to understand its potential as a therapeutic agent.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds, such as 2-Fluoro-4-bromobiphenyl, provide insights into the methodologies that could be applicable to 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid. These methodologies highlight the challenges and solutions in synthesizing fluorinated compounds, which are often key intermediates in the development of pharmaceuticals and agrochemicals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl showcases the use of cross-coupling reactions and diazotization, techniques that could be relevant for manipulating the benzoic acid compound for various applications (Qiu et al., 2009).

Environmental Behavior of Related Compounds

Understanding the environmental fate and behavior of parabens, which share structural similarities with 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid, is crucial for assessing the ecological impact of chemical compounds. Studies on parabens have shown their persistence in water environments and potential as endocrine disruptors. This research can inform environmental risk assessments and the development of safer chemical alternatives (Haman et al., 2015).

Biological Effects of Benzoic Acid Derivatives

Benzoic acid derivatives, including 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid, have been explored for their potential to regulate gut functions. The study of benzoic acid used in food and feed additives reveals its ability to improve gut health by modulating enzyme activity, immunity, and microbiota. This research underscores the potential biomedical applications of benzoic acid derivatives in promoting digestive health and disease prevention (Mao et al., 2019).

Pharmacokinetics and Toxicological Profile

The pharmacokinetic analysis of benzoic acid in various species including humans, highlights the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. This information is critical for assessing the safety and efficacy of potential drug candidates derived from or related to 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid (Hoffman & Hanneman, 2017).

Mécanisme D'action

Benzoic Acid Derivatives

Benzoic acid and its derivatives are widely used as food preservatives. They are known to be antimicrobial and are often conjugated to glycine in the liver and excreted as hippuric acid .

Sulfonamides

Sulfonamides are a group of compounds known to have antibacterial properties. They work by inhibiting the synthesis of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the metabolism of amino acids .

Fluorinated Compounds

The presence of a fluorine atom in a compound can greatly influence its properties, including its reactivity, stability, and lipophilicity. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, making fluorinated compounds particularly stable .

Pharmacokinetics

Without specific studies on “3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid”, it’s difficult to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors such as its molecular weight, polarity, and solubility would likely play a role .

Biochemical Pathways

The specific biochemical pathways that “3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid” might affect are unknown without further study. Based on its structural features, it could potentially interfere with pathways involving benzoic acid or sulfonamides .

Action Environment

The action, efficacy, and stability of “3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid” would likely be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

3-[(5-fluoro-2-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-9-5-6-11(15)8-13(9)21(19,20)16-12-4-2-3-10(7-12)14(17)18/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWKLUXIRPAWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2518524.png)